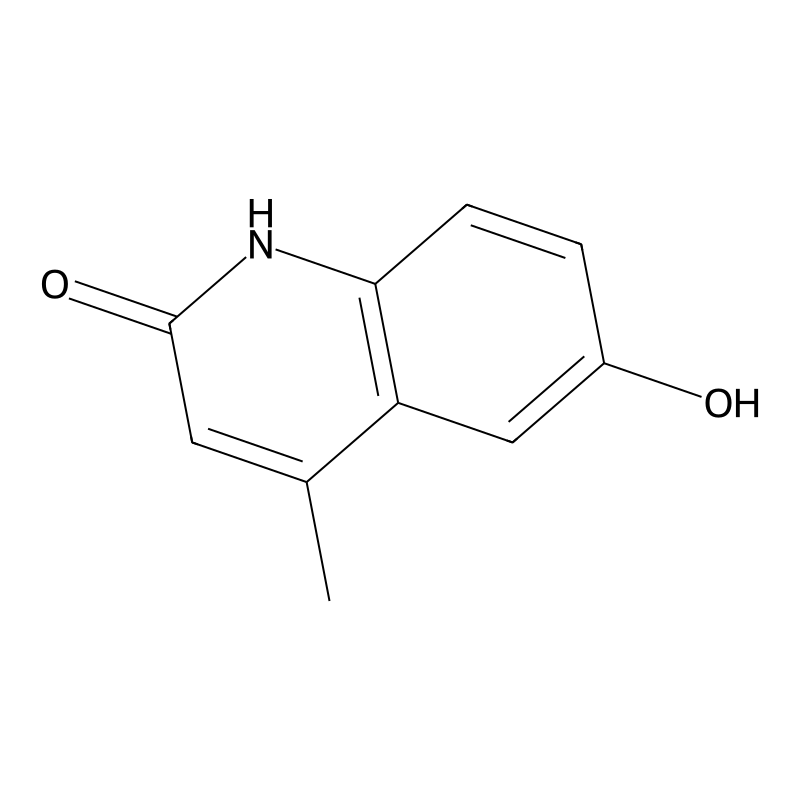2,6-Dihydroxy-4-methylquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Antimicrobial Activity:
Precursor for the Synthesis of Other Compounds:
2,6-Dihydroxy-4-methylquinoline can serve as a valuable precursor for the synthesis of other biologically active molecules. It can be used as a starting material for the preparation of various quinoline derivatives with diverse therapeutic potential []. This makes it a versatile tool for medicinal chemistry research.
2,6-Dihydroxy-4-methylquinoline is an organic compound with the molecular formula C₁₀H₉NO₂. It belongs to the class of quinoline derivatives, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of two hydroxyl groups at the 2 and 6 positions and a methyl group at the 4 position distinguishes this compound from other quinolines. Its unique structure contributes to its diverse chemical reactivity and biological activities, making it an interesting subject of study in both chemistry and pharmacology .
- Nitration: Introduction of nitro groups at various positions on the quinoline ring.
- Chlorination: Substitution reactions where chlorine atoms replace hydrogen atoms on the aromatic ring.
- Cyclization: Formation of new cyclic compounds through intramolecular reactions involving the hydroxyl groups .
These reactions can lead to the synthesis of various derivatives, expanding the utility of 2,6-dihydroxy-4-methylquinoline in organic synthesis.
Research has indicated that 2,6-dihydroxy-4-methylquinoline exhibits significant biological activities. It has been studied for its:
- Antimicrobial Properties: Demonstrating effectiveness against various bacterial strains.
- Antioxidant Activity: Scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Potential Anticancer Effects: Preliminary studies suggest it may inhibit cancer cell proliferation .
These properties make it a candidate for further investigation in drug development and therapeutic applications.
Several methods have been developed for synthesizing 2,6-dihydroxy-4-methylquinoline:
- Condensation Reactions: Involving the reaction of substituted anilines with appropriate carbonyl compounds under acidic conditions.
- Hydroxylation: Direct hydroxylation of 4-methylquinoline using oxidizing agents.
- Reflux Methods: Heating mixtures of 4-methylquinoline with phenolic compounds in solvents like ethanol or acetic acid can yield the desired product .
These methods allow for variations in yield and purity depending on reaction conditions.
2,6-Dihydroxy-4-methylquinoline finds applications in various fields:
- Pharmaceuticals: As a potential lead compound for developing new antimicrobial or anticancer agents.
- Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.
- Agriculture: Investigated for use in developing plant protection agents due to its biological activity .
Its diverse applications underscore its importance in both industrial and research settings.
Studies involving 2,6-dihydroxy-4-methylquinoline have explored its interactions with biological macromolecules:
- Molecular Docking Studies: These studies assess how well the compound binds to specific proteins or enzymes, providing insights into its mechanism of action.
- Dynamics Simulations: Investigating the stability and conformational changes upon binding to target sites helps elucidate its pharmacological potential .
Such interaction studies are crucial for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with 2,6-dihydroxy-4-methylquinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Methylquinoline | Methyl group at position 4 | Known for mutagenic properties |
| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Exhibits strong antioxidant activity |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Used as a chelating agent in metal ion removal |
| 5-Methylquinoline | Methyl group at position 5 | Displays antifungal activity |
While these compounds share structural features with 2,6-dihydroxy-4-methylquinoline, each possesses unique properties that differentiate them in terms of biological activity and chemical reactivity. The presence of hydroxyl groups in specific positions significantly influences their reactivity and potential applications.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








